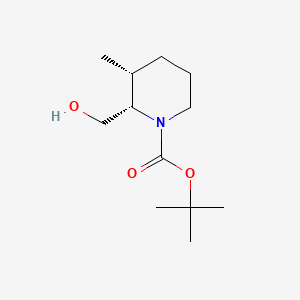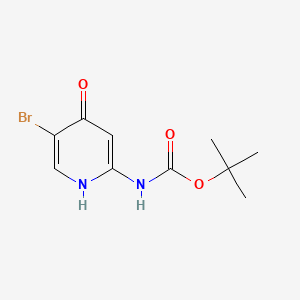![molecular formula C8H9ClN4O3 B6606036 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride CAS No. 2416234-22-3](/img/structure/B6606036.png)
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride (2-MOAH) is an organic compound that is widely used in scientific research. It is a derivative of oxadiazole, which is a five-member heterocyclic compound. 2-MOAH is a white, odourless, crystalline solid that is soluble in water and has a molecular weight of 248.75 g/mol. 2-MOAH is a versatile compound that has been used in a variety of scientific research applications, including in biochemical and physiological studies, as well as in laboratory experiments.
科学研究应用
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride has been used in a variety of scientific research applications, including biochemical and physiological studies. In particular, it has been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride has been used in laboratory experiments to study the effects of drugs on cells and to study the mechanisms of drug action.
作用机制
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride acts as an inhibitor of protein kinases, which are enzymes that catalyze the phosphorylation of proteins. When 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride binds to a protein kinase, it prevents the enzyme from binding to its substrate and thus prevents the phosphorylation of the protein. This inhibition of protein kinases has been shown to be the mechanism of action of 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride in biochemical and physiological studies.
Biochemical and Physiological Effects
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells, as well as to modulate the expression of genes involved in cell growth and differentiation. Additionally, 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride has been shown to stimulate the production of certain hormones, such as insulin, and to inhibit the production of others, such as glucagon.
实验室实验的优点和局限性
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride is an effective tool for laboratory experiments due to its ability to inhibit protein kinases. This makes it useful for studying the effects of drugs on cells and for studying the mechanisms of drug action. However, 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride is not without its limitations. For example, it is relatively expensive and can be difficult to obtain in large quantities. Additionally, it is not suitable for use in vivo due to its potential toxicity.
未来方向
In the future, 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride could be used to study the effects of drugs on other types of cells, such as stem cells. Additionally, it could be used to study the effects of drugs on gene expression and to develop new drugs that target specific proteins. Additionally, 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride could be used to study the effects of drugs on the immune system and to develop new immunotherapies. Finally, 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride could be used to study the effects of drugs on the nervous system and to develop new treatments for neurological disorders.
合成方法
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride can be synthesized using a variety of methods, including the condensation of 1H-imidazole-1-acetic acid and 3-methyl-1,2,4-oxadiazole-5-yl chloride. The reaction is carried out in an aqueous solution at a temperature of 25-30°C and a pH of 7-8. The reaction is then quenched with hydrochloric acid and the product is isolated by filtration. The product is then recrystallized from aqueous ethanol.
属性
IUPAC Name |
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3.ClH/c1-5-10-8(15-11-5)6-2-12(4-9-6)3-7(13)14;/h2,4H,3H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOWCBWVGOJJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(C=N2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)



![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)



![3-[(5-ethynyl-2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6606037.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)